6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde
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Overview
Description
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a carbaldehyde group attached to a pyrrolo[2,3-B]pyridine core. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A pyridine derivative with similar structural features.
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime: Another brominated pyridine derivative.
Uniqueness
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H9BrN2O3S |
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Molecular Weight |
365.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O3S/c15-13-7-6-10-8-11(9-18)17(14(10)16-13)21(19,20)12-4-2-1-3-5-12/h1-9H |
InChI Key |
PCBJCYFFNRXIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Br)C=O |
Origin of Product |
United States |
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